ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

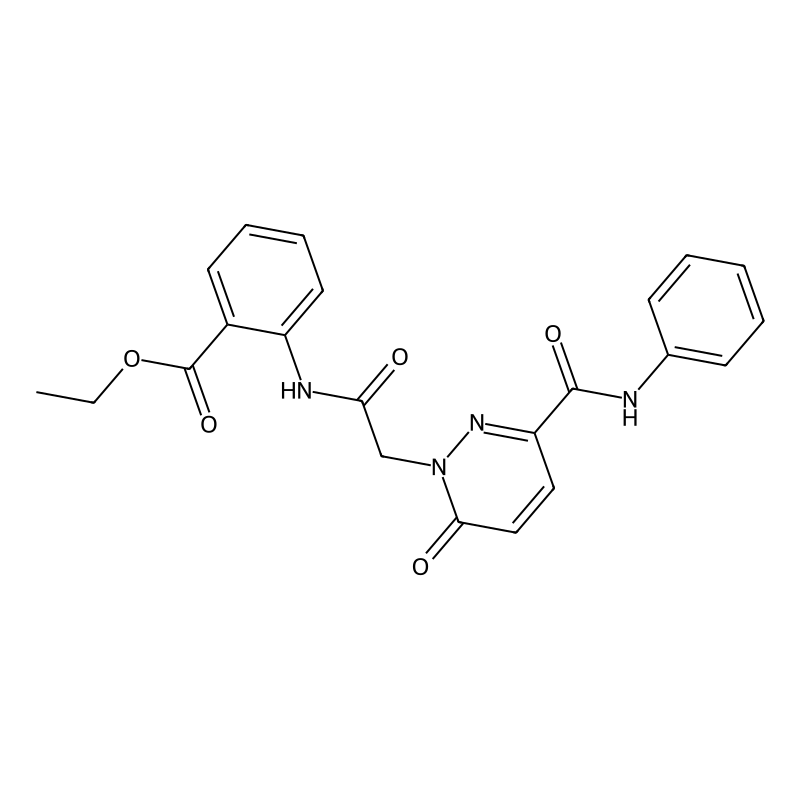

Ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate is a complex organic compound characterized by its unique structure that combines elements of benzoate, acetamide, and pyridazine functionalities. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a benzoate moiety linked to an acetamido group and a pyridazinone derivative, which contributes to its potential biological activities.

The chemical reactivity of ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate can be analyzed through various reactions typical of amides and esters. It can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines. Additionally, nucleophilic substitution reactions may occur at the carbonyl carbon of the acetamido group under appropriate conditions.

Preliminary studies suggest that compounds similar to ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the phenylcarbamoyl group may enhance its interaction with biological targets, potentially leading to cell cycle inhibition or apoptosis in cancer cells.

The synthesis of ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate can be achieved through several methods:

- Condensation Reactions: Starting from ethyl benzoate and an appropriate pyridazine derivative, condensation reactions can yield the desired compound.

- Carbamoylation: The introduction of the phenylcarbamoyl group can be performed using phenyl isocyanate in a controlled reaction with the corresponding amine.

- Acetylation: The acetamido group can be introduced via acetylation of an amine precursor under standard acetylation conditions.

Ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing new antimicrobial agents or anticancer drugs. Additionally, it could be explored in agricultural chemistry as a pesticide or herbicide due to its structural properties.

Interaction studies involving ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate could focus on its binding affinity with various biological receptors or enzymes. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to quantify these interactions and elucidate the mechanism of action.

Several compounds share structural or functional similarities with ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate. Below are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl 4-[2-(acetyloxy)phenyl]-6-oxo-2-[(phenylcarbamoyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylate | C18H18N2O4 | Contains a tetrahydropyridine core; potential for similar biological activity. |

| Ethyl 3-oxo-2-phenylbutanoate | C12H14O3 | Simple ester structure; used in organic synthesis; less complex than target compound. |

| Ethyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate | C9H11NO | Pyridine derivative; exhibits different biological properties compared to target compound. |

These compounds highlight the structural diversity within this class of organic molecules while showcasing the unique features of ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate that may contribute to its distinct biological activities and applications.